molecular formula C12H11FN2OS B2691498 (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 1164508-57-9

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2691498
CAS No.: 1164508-57-9
M. Wt: 250.29
InChI Key: RIGWUDCPVOBWLU-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves the condensation of 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method also allows for the efficient handling of hazardous reagents and byproducts, improving overall safety and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. Studies have indicated its potential use in the development of new antibiotics and anticancer agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential to inhibit certain enzymes and proteins involved in disease pathways. Its unique structure allows for selective binding to these targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind selectively to these targets, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate
  • 6-bromobenzo[d]thiazol-2(3H)-one
  • 6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds

Uniqueness

Compared to similar compounds, (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide stands out due to its unique combination of a benzo[d]thiazole core with a cyclopropanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-15-10-8(13)3-2-4-9(10)17-12(15)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGWUDCPVOBWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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